molecular formula C9H10ClN3 B14585108 5-Chloro-N,N-dimethyl-1H-indazol-3-amine CAS No. 61317-27-9

5-Chloro-N,N-dimethyl-1H-indazol-3-amine

Cat. No.: B14585108
CAS No.: 61317-27-9
M. Wt: 195.65 g/mol
InChI Key: AROMKFFSCKHEIH-UHFFFAOYSA-N
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Description

5-Chloro-N,N-dimethyl-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-dimethyl-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Chloro-N,N-dimethyl-1H-indazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dimethyl-1H-indazol-3-amine involves its interaction with specific molecular targets. It has been shown to bind effectively with the hinge region of tyrosine kinases, inhibiting their activity. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N,N-dimethyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the dimethylamine group contributes to its bioactivity and potential therapeutic applications .

Properties

CAS No.

61317-27-9

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

5-chloro-N,N-dimethyl-1H-indazol-3-amine

InChI

InChI=1S/C9H10ClN3/c1-13(2)9-7-5-6(10)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12)

InChI Key

AROMKFFSCKHEIH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NNC2=C1C=C(C=C2)Cl

Origin of Product

United States

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